molecular formula C24H28N4O2 B2939243 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251564-74-5

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2939243
CAS No.: 1251564-74-5
M. Wt: 404.514
InChI Key: AVKYULXFRAJKON-UHFFFAOYSA-N
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Description

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is known for its biological activity and potential therapeutic uses.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The naphthyridine core can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the naphthyridine core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the naphthyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active compounds.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-4-18-7-5-6-14-28(18)24(29)21-15-25-23-20(13-8-16(2)26-23)22(21)27-17-9-11-19(30-3)12-10-17/h8-13,15,18H,4-7,14H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKYULXFRAJKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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